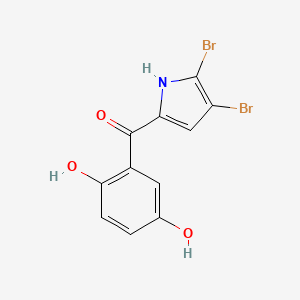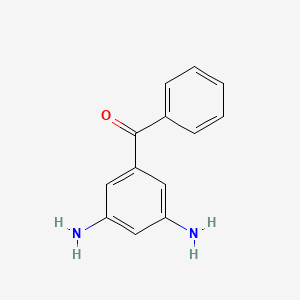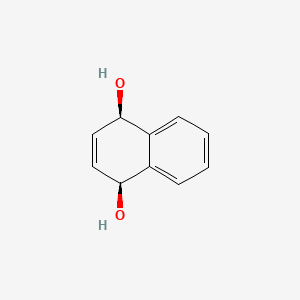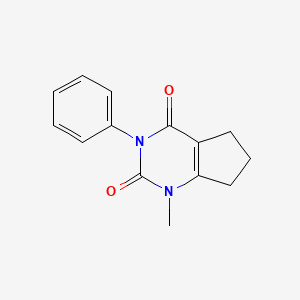
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C24H34N2S2 and a molecular weight of 414.67 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a heptyl chain, and a phenyl group substituted with a tert-butyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves several steps. One common method includes the reaction of 4-(1,1-dimethylethyl)benzyl chloride with heptylamine to form the intermediate compound. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets, leading to its diverse effects .
Comparación Con Compuestos Similares
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
4-(1,1-Dimethylethyl)phenol: This compound shares the tert-butylphenyl group but lacks the heptyl chain and pyridine ring, resulting in different chemical properties and applications.
1,4-Dimethylbenzene: While this compound has a similar aromatic structure, it does not contain the functional groups present in this compound, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
51308-60-2 |
|---|---|
Fórmula molecular |
C24H34N2S2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-heptylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C24H34N2S2/c1-5-6-7-8-9-17-27-23(26-22-11-10-16-25-18-22)28-19-20-12-14-21(15-13-20)24(2,3)4/h10-16,18H,5-9,17,19H2,1-4H3 |
Clave InChI |
QXLFSSLRUHROKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)




![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)



phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)



